7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine

GABA-A receptor binding Structure-activity relationship Benzodiazepine pharmacophore

7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine (CAS 1784753-97-4, MF C₁₀H₁₂ClN₃, MW 209.67) is a synthetic small-molecule belonging to the 1,4-benzodiazepine class, characterized by a 7-chloro substituent, a 4-methyl group on the diazepine ring, and a 2-amine functional group. Unlike classical 1,4-benzodiazepines such as diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one), this compound lacks the 5-phenyl ring and the 2-carbonyl oxygen, and bears the methyl substituent at position 4 rather than position 1.

Molecular Formula C10H12ClN3
Molecular Weight 209.67 g/mol
Cat. No. B11827414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine
Molecular FormulaC10H12ClN3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC(=C2)Cl)N=C(C1)N
InChIInChI=1S/C10H12ClN3/c1-14-5-7-4-8(11)2-3-9(7)13-10(12)6-14/h2-4H,5-6H2,1H3,(H2,12,13)
InChIKeyMCNMIKLFMPMXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine – Structural Identity, Procurement Specifications, and Comparator Landscape


7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine (CAS 1784753-97-4, MF C₁₀H₁₂ClN₃, MW 209.67) is a synthetic small-molecule belonging to the 1,4-benzodiazepine class, characterized by a 7-chloro substituent, a 4-methyl group on the diazepine ring, and a 2-amine functional group . Unlike classical 1,4-benzodiazepines such as diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one), this compound lacks the 5-phenyl ring and the 2-carbonyl oxygen, and bears the methyl substituent at position 4 rather than position 1 [1]. These structural distinctions place it in a unique sub-class of 3,5-dihydro-1,4-benzodiazepin-2-amines that have been explored as cholecystokinin (CCK) receptor antagonists and, more recently, as scaffolds for G9a/GLP histone methyltransferase inhibitors [2].

Why Generic Benzodiazepine Interchangeability Fails for 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine


Generic substitution within the benzodiazepine class is precluded by the divergent structure–activity relationships (SAR) governing different receptor targets. The presence of a 2-amine rather than a 2-carbonyl group fundamentally alters pharmacodynamics: literature evidence demonstrates that benzodiazepines lacking the carbonyl oxygen at position 2 exhibit binding affinities (Ki) in the 600–7,000 nM range—orders of magnitude weaker than the 2–5 nM Ki values observed for 2-carbonyl, 7-chloro-substituted classical benzodiazepines [1]. Meanwhile, the 4-methyl substitution pattern distinguishes this compound from the far more common 1-methyl benzodiazepines, redirecting the molecule toward non-GABAergic targets including CCK receptors and histone methyltransferases EHMT1/2 (GLP/G9a) [2]. Consequently, substituting a classical benzodiazepine analog for this compound in a research or synthetic workflow would yield structurally irrelevant outcomes and is not supported by any quantitative evidence of functional equivalence.

7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine: Quantitative Differentiation Evidence Against Closest Comparators


C-2 Functional Group Divergence: 2-Amine vs. 2-Carbonyl Dictates GABA-A Receptor Binding Affinity by Orders of Magnitude

The target compound bears a 2-amine group, which replaces the 2-carbonyl oxygen present in virtually all classical benzodiazepines (e.g., diazepam, medazepam, Ro 5-4864). According to a systematic SAR study of 26 benzodiazepines, compounds lacking the carbonyl oxygen at position 2 and bearing an oxygen at position 4 display Ki values in the range of 600–7,000 nM for the benzodiazepine binding site [1]. In direct contrast, classical 2-carbonyl, 7-chloro-substituted benzodiazepines exhibit Ki values in the 2–5 nM range [1]. Representative comparator diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) demonstrates a Ki of approximately 2.1 nM at the GABA-A receptor [2]. While the target compound's 7-chloro substituent is associated with high-affinity binding [1], the 2-amine substitution is predicted—based on class-level inference—to shift binding affinity into the micromolar range, representing a >100-fold differential from diazepam.

GABA-A receptor binding Structure-activity relationship Benzodiazepine pharmacophore

4-Methyl Substitution Pattern: Differentiation from the Canonical 1-Methyl Benzodiazepine Scaffold

The target compound carries its methyl substituent at the N-4 position of the diazepine ring, in contrast to nearly all therapeutically established benzodiazepines—including diazepam, medazepam, temazepam, and Ro 5-4864—which are substituted at the N-1 position [1][2]. The N-4 methyl group in 2,3-benzodiazepine derivatives has been mechanistically linked to preferential inhibition of the open-channel state of AMPA receptors, whereas N-3 substituted analogs show selectivity for the closed-channel state [3]. While this mechanistic evidence derives from the 2,3-benzodiazepine subclass, it establishes the principle that the position of the methyl substituent on the diazepine ring directly governs receptor-state selectivity and cannot be assumed interchangeable. Furthermore, the 4-methyl-1,4-benzodiazepine scaffold has been independently identified as an underexplored chemotype for G9a/GLP histone methyltransferase inhibition, a target profile entirely absent in 1-methyl benzodiazepines .

Benzodiazepine substitution pattern Receptor selectivity Medicinal chemistry scaffold

Absence of the 5-Phenyl Ring: A Structural Deletion That Eliminates Classical Benzodiazepine Pharmacology

The target compound lacks the 5-phenyl substituent that is present in virtually all therapeutically approved 1,4-benzodiazepines including diazepam, medazepam, lorazepam, and Ro 5-4864 [1]. The 5-phenyl ring is a critical pharmacophoric element for high-affinity binding to the GABA-A receptor benzodiazepine site, with crystallographic studies confirming its role in π-π stacking interactions within the binding pocket [2]. The absence of this group in the target compound, combined with the 2-amine substitution, structurally redirects the molecule toward the 3-substituted 1,4-benzodiazepin-2-amine pharmacophore that has demonstrated activity at cholecystokinin (CCK) type A and B receptors with some analogs achieving subnanomolar IC₅₀ values [3]. Ro 5-4864, which contains both 5-phenyl and 7-chloro groups, demonstrates a Ki of 6.1 nM at the peripheral benzodiazepine receptor (TSPO) [4]. The target compound, lacking the 5-phenyl ring, is structurally excluded from this binding mode.

5-Phenyl pharmacophore Receptor binding determinant Benzodiazepine SAR

Commercial Purity Benchmarking: ≥99% Specification Provides Reproducibility Advantage Over Lower-Grade Alternatives

The target compound is commercially available from multiple suppliers at purity specifications ranging from ≥98% to ≥99.0% [1]. This purity level is relevant for procurement decisions because closely related 3,5-dihydro-1,4-benzodiazepin-2-amine analogs—such as 7-chloro-4-(2-methoxyethyl)-3,5-dihydro-1,4-benzodiazepin-2-amine (CAS 2254584-62-6)—are listed without accompanying purity specifications or with limited availability data . For applications in medicinal chemistry, where impurities at even 1–2% can confound biological assay interpretation, the availability of ≥99% pure material from suppliers such as Beijing Sjart Technology represents a procurement-relevant differentiation point [1].

Chemical purity Procurement specification Reproducibility

Optimal Research and Procurement Application Scenarios for 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine


Cholecystokinin (CCK) Receptor Antagonist Discovery Programs

The 3,5-dihydro-1,4-benzodiazepin-2-amine scaffold—exemplified by this compound—has established precedent as a privileged chemotype for CCK-A and CCK-B receptor antagonism, with structurally related analogs demonstrating subnanomolar IC₅₀ values [1]. The 7-chloro substitution, combined with the 4-methyl-2-amine architecture, provides a structurally differentiated starting point for SAR exploration compared to the more extensively patented 3-anilino-1,4-benzodiazepine series [1]. Researchers pursuing non-peptide CCK antagonists should select this compound over 1-methyl-5-phenyl benzodiazepines, which lack activity at CCK receptors.

G9a/GLP Histone Methyltransferase Inhibitor Scaffold Development

The 4-methyl-1,4-benzodiazepine scaffold has been independently validated as an underexplored chemotype for EHMT1/2 (GLP/G9a) inhibition, with co-crystal structures confirming engagement at the histone lysine methyltransferase active site . This compound's 7-chloro substituent offers an additional vector for modulating potency and selectivity within this emerging epigenetic target class. Its ≥99% commercial purity supports direct use in biochemical and cellular assay cascades without additional purification [2].

Synthetic Intermediate for Diversified Benzodiazepine Libraries

The 2-amine functional group provides a reactive handle for further derivatization—including acylation, sulfonylation, and reductive amination—that is absent in 2-one benzodiazepines . The 4-methyl group stabilizes a specific tautomeric state of the diazepine ring, influencing downstream reactivity. When procured at ≥99% purity [2], this compound serves as a reliable intermediate for constructing focused libraries of 2-amino-substituted benzodiazepines, with applications spanning from CCK antagonism to epigenetic inhibition [1].

Non-GABAergic Benzodiazepine Target Profiling Studies

The combined absence of the 5-phenyl ring and the 2-carbonyl oxygen structurally excludes this compound from the classical GABA-A receptor benzodiazepine binding site, where 2-carbonyl benzodiazepines exhibit Ki values of 2–5 nM [3]. This negative selectivity feature makes it an ideal candidate for profiling benzodiazepine scaffold activity at non-GABAergic targets, including TSPO, CCK receptors, and histone methyltransferases, without the confounding GABAergic activity that complicates the interpretation of classical benzodiazepine screening results.

Quote Request

Request a Quote for 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.